molecular formula C5H7FN2O B12465953 (5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol

(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B12465953
M. Wt: 130.12 g/mol
InChI Key: XGCXZCCRQPVCKT-UHFFFAOYSA-N
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Description

(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

    Methanol group addition: The methanol group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methanol group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.

    (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with a bromine atom instead of fluorine.

    (5-iodo-1-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol imparts unique chemical properties, such as increased electronegativity and stability, compared to its chloro, bromo, and iodo counterparts. This can result in different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H7FN2O

Molecular Weight

130.12 g/mol

IUPAC Name

(5-fluoro-1-methylpyrazol-4-yl)methanol

InChI

InChI=1S/C5H7FN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3

InChI Key

XGCXZCCRQPVCKT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CO)F

Origin of Product

United States

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